molecular formula C21H24N2O2 B2490486 1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one CAS No. 478963-62-1

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one

Cat. No. B2490486
CAS RN: 478963-62-1
M. Wt: 336.435
InChI Key: FGKAKPPMUXXDDV-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are an important class of heterocyclic compounds known for their versatile pharmacological activities and applications in medicinal chemistry. The compound "1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one" falls within this category, highlighting its significance in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multiple steps, including cyclization, alkylation, and functional group transformations. For example, the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the complexity and efficiency of modern synthetic approaches in creating quinazolinone structures (Dabiri et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline core, often modified with various substituents to achieve desired chemical properties and biological activities. Crystallographic studies provide detailed insights into their molecular geometry, confirming the structure and aiding in the understanding of their reactivity and interaction with biological targets (Gudasi et al., 2006).

Chemical Reactions and Properties

Quinazolinone derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further modification. For instance, the conjugate addition reactions and subsequent transformations demonstrate the chemical versatility of quinazolinone frameworks (Gaul & Seebach, 2002).

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research on quinazolinone derivatives often focuses on synthetic methodologies and chemical reactions that yield compounds with potential therapeutic activities. For instance, Gaul and Seebach (2002) explored the conjugate addition of lithiated compounds to cinnamoyl derivatives, leading to the preparation of enantiomerically pure 1,4-diols, demonstrating advanced synthetic strategies for constructing complex molecules with multiple stereogenic centers (Gaul & Seebach, 2002). Similarly, Yan et al. (2013) synthesized and characterized several 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives, showcasing the diversity in chemical modifications possible on the quinazoline scaffold (Yan, Huang, & Zhang, 2013).

Biological Applications

Quinazolinone derivatives have been extensively studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. For example, Cui et al. (2017) described the in vivo and mechanistic studies on antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, highlighting its potent anticancer activity and the disruption of tumor vasculature (Cui et al., 2017). This indicates the potential of quinazolinone derivatives in cancer therapy.

Antitumor and Apoptosis Inducing Effects

The discovery and development of quinazolinone derivatives as anticancer agents often involve assessing their ability to induce apoptosis in cancer cells. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating significant efficacy in mouse xenograft cancer models (Sirisoma et al., 2009).

properties

IUPAC Name

6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKAKPPMUXXDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one

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